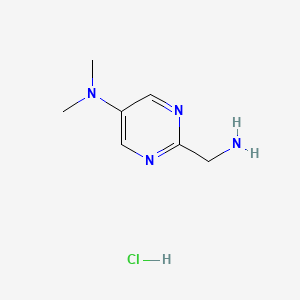

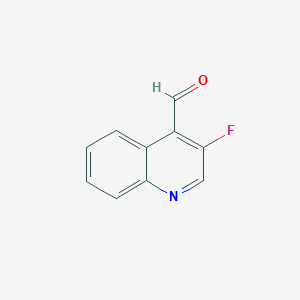

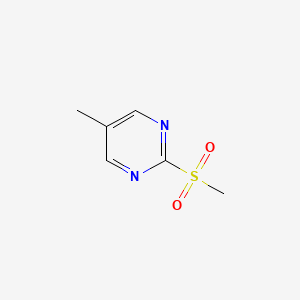

![molecular formula C6H11NO B1396107 6-Oxa-2-azaspiro[3.4]octane CAS No. 410070-90-5](/img/structure/B1396107.png)

6-Oxa-2-azaspiro[3.4]octane

Übersicht

Beschreibung

6-Oxa-2-azaspiro[3.4]octane is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibits epidermal growth factor receptor (EGFR) inhibitory activities .

Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane has been described in several studies . One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .Molecular Structure Analysis

The molecular formula of 6-Oxa-2-azaspiro[3.4]octane is C6H11NO . Molecules constructed from these building blocks take on unique three-dimensional profiles due to the underlying spirocyclic scaffold, enriched by the presence of diverse combinations of exit vectors as sites for functionalization .Chemical Reactions Analysis

6-Oxa-2-azaspiro[3.4]octane hydrochloride is a derivative of 6-Oxa-2-azaspiro[3.4]octane . It is involved in various chemical reactions, including the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives .Physical And Chemical Properties Analysis

The molecular weight of 6-Oxa-2-azaspiro[3.4]octane is 113.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Spirocycles

Li, Rogers-Evans, and Carreira (2013) explored the synthesis of novel thia/oxa-azaspiro[3.4]octanes, aiming to create multifunctional and structurally diverse modules for drug discovery. Their work demonstrates robust and step-economic routes for synthesizing these spirocycles, including enantioselective approaches (D. Li, M. Rogers-Evans, & E. Carreira, 2013).

Rearrangement of Spirocyclic Epoxide

Adamovskyi et al. (2014) described a unique rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative, which provided access to novel 5-substituted 2-azabicyclo[3.1.0]hexanes. This synthesis involved a three-step process from readily available reagents, yielding N-Boc-2,3-methano-β-proline (Mykhailo I. Adamovskyi, Oleksiy S. Artamonov, A. Tymtsunik, & O. Grygorenko, 2014).

NMR Structural and Conformational Analysis

Montalvo-González and Ariza-Castolo (2012) conducted a structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives using NMR spectroscopy. Their study determined the relative configuration and preferred conformations, highlighting the steric and electronic effects of substituents (Rubén Montalvo-González & A. Ariza-Castolo, 2012).

Electrophilic Amination of C-H-Acidic Compounds

Andreae, Schmitz, Wulf, and Schulz (1992) studied the reactions of 1-oxa-2-azaspiro[2.5]octane with various C-H acidic compounds. This research led to the classification of five different stabilization reactions of the intermediate product, demonstrating the versatility of 1-oxa-2-azaspiro[2.5]octane in organic synthesis (S. Andreae, E. Schmitz, J. Wulf, & B. Schulz, 1992).

Synthesis of Piperazine and Morpholine Surrogates

王雯 and colleagues (2015) provided an improved synthesis for 6-benzyl-2,6-diazaspiro(3.4)octane oxalate and 2-oxa-6-azaspiro(3.4)octane as substitutes for piperazine and morpholine. Their work demonstrated the potential of these compounds in medicinal chemistry (王雯, 陆秀宏, 董肖椿, & 赵伟利, 2015).

Synthesis of the 1-oxo-2-oxa-5-azaspiro[3.4]octane Ring System

Papillon and Taylor (2000) utilized L-Proline to synthesize an optically active 1-oxo-2-oxa-5-azaspiro[3.4]octane, a compound found in oxazolomycin. This work included a synthesis of the racemic system and subsequent oxidation to yield spiro beta-lactone gamma-lactams (J. Papillon & R. Taylor, 2000).

Synthetic Approaches to Spiroaminals

Sinibaldi and Canet (2008) reviewed various strategies for synthesizing spiroaminals, including 1-oxa-7-azaspiro[5.5]undecane and related compounds. These compounds are found in natural or synthetic products with significant biological activities, making them targets for chemical synthesis (M. Sinibaldi & I. Canet, 2008).

Wirkmechanismus

Target of Action

The primary target of 6-Oxa-2-azaspiro[3.4]octane is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).

Mode of Action

6-Oxa-2-azaspiro[3.4]octane is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives . These derivatives exhibit EGFR inhibitory activities . By inhibiting EGFR, these compounds can prevent the activation of the receptor and subsequent signal transduction pathways that lead to cell proliferation and other cancer-associated behaviors.

Pharmacokinetics

The pharmacokinetic properties of 6-Oxa-2-azaspiro[3It is known to besoluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. Water solubility can enhance the bioavailability of the compound, allowing it to reach its target sites in the body more effectively.

Action Environment

The action of 6-Oxa-2-azaspiro[3.4]octane can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and stability of the compound. Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s distribution and metabolism. It is also important to note that the compound is incompatible with strong oxidizing agents, strong acids, reducing agents, and bases , which could affect its stability and efficacy in certain environments.

Safety and Hazards

Eigenschaften

IUPAC Name |

6-oxa-2-azaspiro[3.4]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-8-5-6(1)3-7-4-6/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHMQGDCUCSDHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC12CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxa-2-azaspiro[3.4]octane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

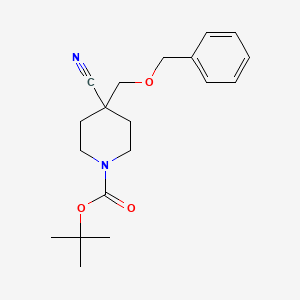

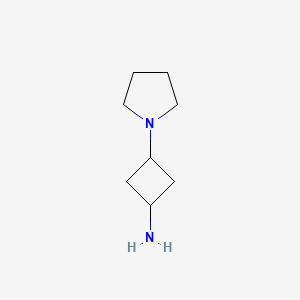

![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B1396024.png)

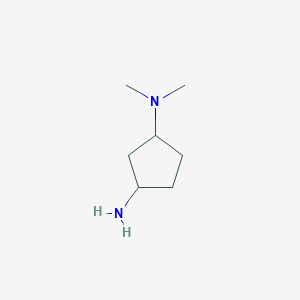

![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate](/img/structure/B1396034.png)

![2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396046.png)